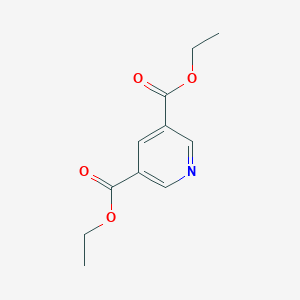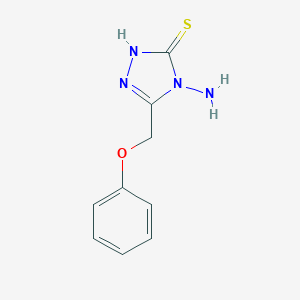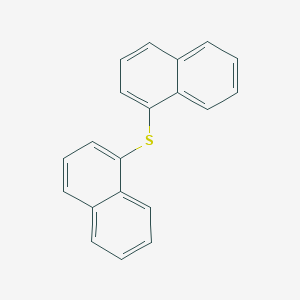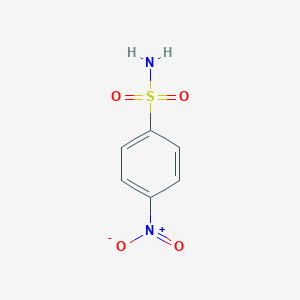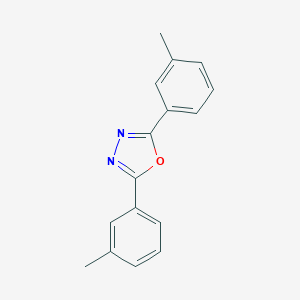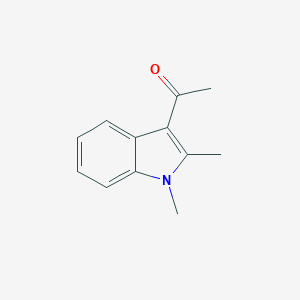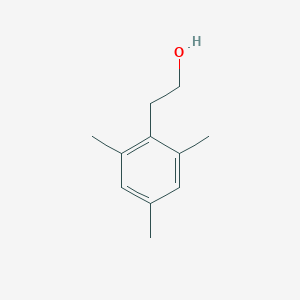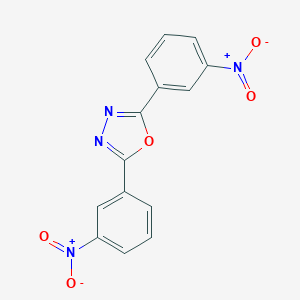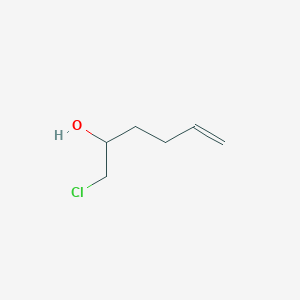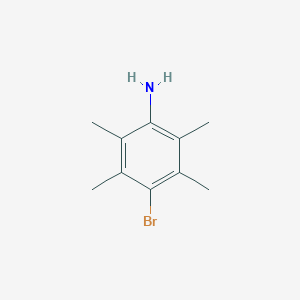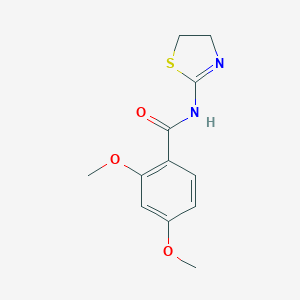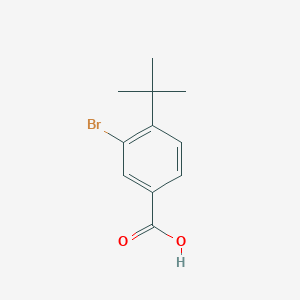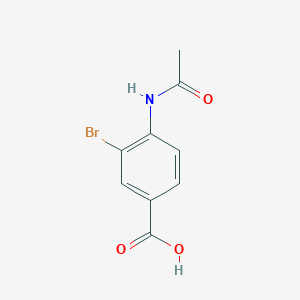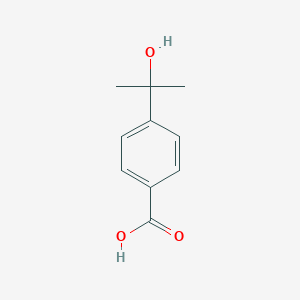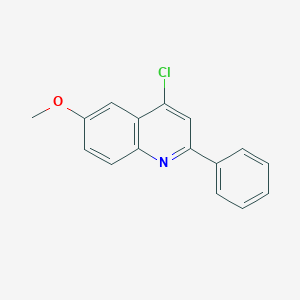
4-Chloro-6-methoxy-2-phenylquinoline
説明
4-Chloro-6-methoxy-2-phenylquinoline is a chemical compound with the molecular formula C16H12ClNO . It has a molecular weight of 269.72 g/mol . The IUPAC name for this compound is 4-chloro-6-methoxy-2-phenylquinoline .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxy-2-phenylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 4th position by a chlorine atom, at the 6th position by a methoxy group, and at the 2nd position by a phenyl group .Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2-phenylquinoline has a molecular weight of 269.72 g/mol . It has a complexity of 293 . The compound has a topological polar surface area of 22.1 Ų . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 269.0607417 g/mol .科学的研究の応用
Antimalarial and Anticancer Properties
4-Chloro-6-methoxy-2-phenylquinoline, a derivative of Chloroquine (CQ), has shown promising properties in scientific research, particularly in its antimalarial and potential anticancer applications. The compound, due to its chemical structure, has been a subject of interest for its biochemical properties. CQ and its derivatives, like 4-Chloro-6-methoxy-2-phenylquinoline, have been well-recognized for their antimalarial effects but have seen a decline in use due to the emergence of CQ-resistant strains of Plasmodium falciparum. However, ongoing research has indicated interesting biochemical properties of CQ that have led to its repurposing in managing various infectious and noninfectious diseases. Notably, several novel compounds and compositions based on the CQ scaffold, like 4-Chloro-6-methoxy-2-phenylquinoline, have been studied and patented, demonstrating a potential therapeutic application in cancer therapy. The repurposing efforts of CQ-containing compounds suggest a need for further exploration of their biochemical effects, particularly in understanding their mode of action in relation to signaling pathways that drive cancer cell proliferation (Njaria, Okombo, Njuguna, & Chibale, 2015).
Autoimmune Disorders
4-Chloro-6-methoxy-2-phenylquinoline also relates to the wider family of 4-aminoquinoline compounds, which have been used as anti-malarial drugs and are known for their immunosuppressive activity. This immunosuppressive action is believed to reduce T-cell and B-cell hyperactivity, as well as pro-inflammatory cytokine gene expression. Consequently, these compounds have been evaluated in clinical trials and experimental studies for their efficacy in treating autoimmune disorders like systemic lupus erythematosus, rheumatoid arthritis, and primary Sjogren's syndrome. The balance of the efficacy of these compounds in modifying the clinical course of autoimmune disorders is weighed against the potential for adverse effects (Taherian, Rao, Malemud, & Askari, 2013).
Antioxidant Properties
The antioxidant properties of compounds similar to 4-Chloro-6-methoxy-2-phenylquinoline have been widely studied. Ethoxyquin, a compound structurally similar to 4-Chloro-6-methoxy-2-phenylquinoline, and its analogues have been researched extensively for their antioxidant efficacy, particularly in the protection of polyunsaturated fatty acids in fish meal from oxidation. The research highlights the importance of specific analogues in offering potent antioxidant properties, hinting at the potential of similar compounds like 4-Chloro-6-methoxy-2-phenylquinoline in such applications (de Koning, 2002).
特性
IUPAC Name |
4-chloro-6-methoxy-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKYVTYOZVODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353161 | |
| Record name | 4-chloro-6-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-phenylquinoline | |
CAS RN |
50593-72-1 | |
| Record name | 4-chloro-6-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



